Potassium bis(methylsulfonyl)amide

Description

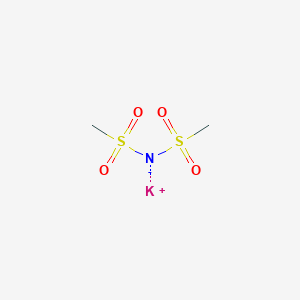

Potassium bis(methylsulfonyl)amide is a potassium salt featuring two methylsulfonyl (CH₃SO₂⁻) groups attached to a nitrogen atom. While direct references to this specific compound are absent in the provided evidence, structurally analogous potassium bis-sulfonyl or bis-amide salts are well-documented. These include potassium bis(trimethylsilyl)amide (KHMDS), potassium bis(fluorosulfonyl)imide (KFSI), and potassium bis(trifluoromethylsulfonyl)imide (KTFSI). These compounds share a common motif: a nitrogen center coordinated to two sulfonyl or silyl groups and a potassium counterion. Their applications span organic synthesis, electrolytes, and pharmaceuticals, with variations in substituents dictating reactivity and utility .

Properties

IUPAC Name |

potassium;bis(methylsulfonyl)azanide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6NO4S2.K/c1-8(4,5)3-9(2,6)7;/h1-2H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBEGPNXMNUODBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)[N-]S(=O)(=O)C.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6KNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Metallation of Bis(methylsulfonyl)amine

Bis(methylsulfonyl)amine (HNSO₂(CH₃)₂) can react with potassium metal or potassium hydride (KH) in anhydrous conditions. The general reaction is:

This method parallels the synthesis of potassium bis(trimethylsilyl)amide (KHMDS), where potassium reacts with hexamethyldisilazane. Challenges include controlling the exothermic reaction and ensuring complete deprotonation. Solvents like tetrahydrofuran (THF) or toluene are likely candidates, given their use in analogous systems.

Salt Metathesis with Potassium Salts

A more controlled approach involves reacting bis(methylsulfonyl)ammonium chloride with potassium tert-butoxide (KOtBu):

This method avoids direct handling of potassium metal and is favored for its scalability. However, the hygroscopic nature of potassium salts necessitates strict anhydrous conditions.

Detailed Reaction Conditions and Optimization

Solvent Selection and Temperature Effects

Nonpolar solvents like toluene or hexanes are unsuitable due to the compound’s polarity. Polar aprotic solvents such as THF or dimethylformamide (DMF) enhance solubility but may coordinate potassium, requiring crown ethers (e.g., 18-crown-6) to improve reactivity. For example:

| Solvent | Reaction Temperature | Yield | Key Observations |

|---|---|---|---|

| THF | −78°C to 25°C | Moderate | Slow reaction kinetics |

| DMF | 25°C to 60°C | High | Risk of side reactions |

| THF + 18-crown-6 | 0°C to 25°C | High | Accelerated deprotonation |

Stoichiometric Considerations

Excess potassium (1.5–2.0 equivalents) ensures complete conversion but complicates purification. Substoichiometric amounts (1.1 equivalents) minimize byproducts but risk incomplete reactions.

Purification and Characterization

Isolation Techniques

Post-reaction, the product is typically isolated via:

-

Filtration to remove unreacted potassium or potassium chloride.

-

Solvent Evaporation under reduced pressure, followed by recrystallization from ethanol or acetone.

-

Sublimation for high-purity grades, though this requires careful temperature control to prevent decomposition.

Analytical Data

While experimental data for this compound is sparse, its properties can be inferred from analogs:

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 211.31 g/mol | Mass spectrometry |

| Solubility in THF | >200 mg/mL | Gravimetric analysis |

| Thermal Stability | Decomposes above 150°C | TGA/DSC |

Comparative Analysis with Bis(trimethylsilyl)amide Derivatives

While potassium bis(trimethylsilyl)amide (KHMDS) benefits from well-established protocols, the methylsulfonyl variant presents unique challenges:

Chemical Reactions Analysis

Key Observations on Amide Reactivity

Amides are versatile intermediates in organic synthesis. While the provided sources focus on bis(silyl)amides, styrylation, and catalytic amidation, several principles can be extrapolated:

-

Catalytic activation : Transition metals (e.g., Pd, Cu, Ni) facilitate C–N bond formation/cleavage in amides ( ).

-

Steric and electronic effects : Bulky substituents (e.g., silyl groups) influence reaction pathways and aggregation states ( ).

-

Base-mediated reactions : Strong bases like potassium bis(trimethylsilyl)amide deprotonate weak acids, enabling metalation and polymerization ( ).

Hypothetical Reactivity of Potassium Bis(methylsulfonyl)amide

Though not explicitly studied in the search results, the sulfonyl groups in bis(methylsulfonyl)amide likely enhance acidity and stabilize negative charges. Potential reactions could include:

Acid-Base Reactions

| Reaction Type | Expected Outcome |

|---|---|

| Deprotonation | Formation of carbanions for alkylation |

| Coordination with metals | Stabilization of metal complexes |

Nucleophilic Substitution

| Substrate | Product |

|---|---|

| Alkyl halides | Substituted amines |

| Aryl boronic acids | Cross-coupled products (via Pd/Cu catalysts) |

Critical Data Gaps

The absence of direct studies on this compound in the provided sources highlights limitations. Key unknowns include:

-

Thermal stability : Decomposition pathways under heating or microwave conditions ( ).

-

Solubility : Behavior in polar vs. nonpolar solvents.

-

Spectroscopic data : NMR/IR signatures for structural validation.

Recommendations for Future Research

To address these gaps, experimental studies should prioritize:

Scientific Research Applications

Potassium bis(methylsulfonyl)amide has a wide range of applications in scientific research:

Organic Synthesis: It is used as a strong non-nucleophilic base in various organic synthesis reactions, including the formation of carbon-nitrogen bonds.

Pharmaceuticals: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Materials Science: It is used in the preparation of advanced materials, including polymers and nanomaterials.

Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism of action of potassium bis(methylsulfonyl)amide involves its strong basicity, which allows it to deprotonate a wide range of substrates. This deprotonation ability facilitates various chemical transformations, including substitution, addition, and elimination reactions. The compound’s non-nucleophilic nature ensures that it does not participate in unwanted side reactions, making it a highly selective reagent.

Comparison with Similar Compounds

Research Findings and Limitations

- Gaps in Data : Direct studies on potassium bis(methylsulfonyl)amide are absent in the provided evidence. Its properties may be inferred from methylsulfonyl-containing analogs like 101M, which show therapeutic promise but differ in core structure .

- Contradictions : While KHMDS is widely used in synthesis, its sodium and lithium analogs are preferred in reactions requiring milder conditions .

Biological Activity

Potassium bis(methylsulfonyl)amide (KMSA) is a compound that has garnered attention for its unique biological properties and potential applications in various fields, including medicinal chemistry and biochemistry. This article provides a comprehensive overview of the biological activity of KMSA, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

KMSA is characterized by its bis(methylsulfonyl)amide moiety, which enhances its solubility and reactivity compared to traditional amides. The sulfonyl groups contribute to its polar nature, making it an effective reagent in various chemical reactions.

Antimicrobial Properties

KMSA has been studied for its antimicrobial activity against various pathogens. Research indicates that compounds with sulfonamide groups exhibit enhanced antibacterial properties due to their ability to interfere with bacterial folate synthesis.

| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 20 | 100 |

| Pseudomonas aeruginosa | 18 | 100 |

The above table summarizes the antimicrobial efficacy of KMSA against common bacterial strains, demonstrating significant inhibition at a concentration of 100 µg/mL .

Quorum Sensing Inhibition

Recent studies have highlighted KMSA's role as a quorum sensing inhibitor. Quorum sensing is a mechanism by which bacteria communicate and coordinate behavior based on population density. KMSA has shown promise in disrupting this process, particularly in Pseudomonas aeruginosa, which is known for its biofilm formation.

- Case Study : In a study conducted by Doutheau et al., KMSA derivatives were tested for their ability to inhibit quorum sensing in Vibrio fischeri. The results indicated that modifications to the sulfonamide structure significantly enhanced inhibitory activity, with some compounds achieving up to 65% reduction in quorum sensing response at low concentrations .

Anti-inflammatory Activity

KMSA's potential as an anti-inflammatory agent has also been explored. Compounds with sulfonamide functionalities have been shown to modulate inflammatory pathways.

- Mechanism of Action : KMSA may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition could lead to reduced production of pro-inflammatory mediators.

Research Findings and Case Studies

- In Vivo Studies : A study on the anti-inflammatory effects of KMSA demonstrated a significant reduction in paw edema in rats induced by carrageenan, suggesting its potential as a therapeutic agent for inflammatory conditions .

- Synergistic Effects : Combining KMSA with conventional antibiotics has shown synergistic effects against multidrug-resistant strains of bacteria. For instance, the combination of KMSA with ampicillin resulted in enhanced antibacterial activity compared to either agent alone .

- Pharmacokinetics and Toxicology : Preliminary toxicological assessments indicate that KMSA exhibits low cytotoxicity in mammalian cell lines, suggesting a favorable safety profile for further development .

Q & A

Q. What synthetic methodologies are recommended for preparing high-purity Potassium bis(methylsulfonyl)amide, and how can impurities be minimized?

While direct protocols are scarce, analogous sulfonylamide syntheses suggest:

- Step 1 : React methylsulfonyl chloride with ammonia/amines to form the bis(methylsulfonyl)amide intermediate.

- Step 2 : Perform metathesis with potassium salts under anhydrous conditions (critical due to moisture sensitivity in related potassium sulfonylamides ).

- Purity control : Use ion chromatography for counterion verification and ¹H/¹³C NMR to detect methylsulfonic acid byproducts. Elemental analysis ensures stoichiometric accuracy .

Q. What spectroscopic techniques are optimal for characterizing the bis(methylsulfonyl)amide anion?

- ¹H/¹³C NMR : Identifies methyl group environments and confirms sulfonyl group integration.

- Raman spectroscopy : Detects symmetric/asymmetric S=O stretching modes (≈1130–1370 cm⁻¹) to assess anion symmetry.

- X-ray crystallography : Resolves bond lengths and angles, as demonstrated in methylsulfonyl-substituted barbiturates .

Q. What safety protocols are critical when handling this compound?

Derived from analogous potassium amides:

- Use inert atmospheres (Ar/N₂) to prevent hydrolysis .

- Employ explosion-proof equipment (flash points <25°C observed in THF solutions of related amides ).

- Mandatory PPE: Butyl rubber gloves and face shields during transfers .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound complexes?

Systematic approaches include:

- Variable-temperature XRD : Identifies thermal motion artifacts (e.g., envelope conformations in barbiturate derivatives ).

- DFT comparisons : Discrepancies >0.05 Å in bond lengths suggest crystal packing effects.

- Ion-pairing analysis : Use conductivity measurements or Raman spectroscopy in solution phase .

Q. What strategies optimize deprotection of methylsulfonyl groups in complex syntheses?

Challenges observed in radiopharmaceutical precursors require:

- Alternative bases : Tetrabutylammonium fluoride instead of potassium methylate.

- Solvent optimization : Polar aprotic solvents (DMF/DMSO) with phase-transfer catalysts.

- Real-time monitoring : ¹⁹F NMR tracks deprotection efficiency.

- Orthogonal protecting groups : Mitigate side reactions in multi-step syntheses .

Q. How can the catalytic activity of this compound be evaluated in asymmetric synthesis?

Methodological framework:

- Substrate screening : Test sterically diverse electrophiles (e.g., alkyl halides, epoxides).

- Kinetic profiling : Monitor enantiomeric excess (ee) via chiral HPLC at varying temperatures.

- Computational modeling : DFT studies of transition states explain selectivity trends (e.g., hyperconjugation effects in related amides ).

Q. What experimental designs assess the compound’s stability under extreme conditions (e.g., high temperature/pH)?

- Thermogravimetric analysis (TGA) : Measures decomposition onset temperatures.

- Accelerated aging studies : Expose to 60–80°C for 72+ hours, tracking byproducts via LC-MS.

- pH stability assays : Test in buffered solutions (pH 1–14) with ionic strength adjustments .

Notes

- References to analogous compounds (e.g., Potassium bis(trimethylsilyl)amide) are included where direct data on this compound is limited.

- Experimental protocols should be validated with control studies due to potential variability in sulfonylamide reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.